molecular formula C12H24O2 B1670159 Decyl acetate CAS No. 112-17-4

Decyl acetate

Cat. No.: B1670159
CAS No.: 112-17-4
M. Wt: 200.32 g/mol
InChI Key: NUPSHWCALHZGOV-UHFFFAOYSA-N
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Description

Decyl acetate, scientifically known as C₁₂H₂₄O₂, is an organic compound that belongs to the ester category. Esters are commonly found in various forms of life, including plants, animals, and bacteria. This compound is a clear, colorless liquid with a fruity odor reminiscent of pears or apples. It has a molecular weight of 200.32 g/mol and a density of approximately 0.87 g/mL at 25°C .

Preparation Methods

Decyl acetate is typically synthesized through esterification, a chemical reaction where an acid and an alcohol react to produce an ester and water. The primary synthetic route involves the reaction between decanol (a fatty alcohol) and acetic acid, facilitated by an acid catalyst such as sulfuric acid (H₂SO₄) . The reaction can be represented as follows:

[ \text{CH}3\text{COOH (Acetic Acid)} + \text{C}{10}\text{H}{21}\text{OH (Decanol)} \rightarrow \text{C}{12}\text{H}_{24}\text{O}_2 \text{(this compound)} + \text{H}_2\text{O (Water)} ]

Industrial production methods may also involve the use of acetic anhydride instead of acetic acid, with similar reaction conditions .

Chemical Reactions Analysis

Decyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decanol and acetic acid.

    Oxidation: this compound can be oxidized to produce decanoic acid and other oxidation products.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include sulfuric acid for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include decanol, acetic acid, and decanoic acid .

Scientific Research Applications

Flavoring and Fragrance Industry

Decyl acetate is extensively utilized as a flavoring and fragrance agent due to its pleasant scent. Its applications in this sector include:

  • Perfumes : Used to enhance scent profiles.
  • Food and Beverages : Acts as a flavoring agent in various products.
  • Household Cleaning Products : Provides a fresh scent to cleaning agents.

Market Insights

The global market for this compound is projected to grow significantly. In 2023, it was valued at approximately USD 109.15 million and is expected to reach USD 152.14 million by 2030, with a CAGR of 4.85% during this period . The increasing consumer demand for natural and sustainable products drives this growth.

Application AreaDescription
Perfumes Enhances fragrance profiles
Food & Beverages Used as a flavoring agent
Cleaning Products Provides pleasant scent to household items

Personal Care Products

This compound is also prevalent in personal care products such as lotions, soaps, and shampoos. Its role in these products includes:

  • Sensory Appeal : Enhances the overall user experience through fragrance.
  • Stability : Acts as a solvent that can improve the formulation stability.

Industrial Applications

Beyond consumer goods, this compound finds applications in industrial sectors:

  • Lubricants : Its properties help reduce friction and wear in various mechanical applications.
  • Coatings : Used as a solvent in coatings due to its effective solvency properties.

Sustainable Production Methods

Recent research has focused on the sustainable production of this compound through enzymatic catalysis. For instance, studies have shown that using immobilized lipases can effectively catalyze the transesterification reaction between vinyl acetate and decanol to produce this compound . This method not only enhances sustainability but also aligns with the growing trend towards green chemistry.

Case Study: Enzymatic Production

A study conducted by Oliveira et al. investigated the production of this compound via enzymatic catalysis in supercritical carbon dioxide (CO2). The results indicated that this method could lead to more environmentally friendly production processes while maintaining high product yields .

Regulatory Considerations

This compound's applications are subject to regulatory scrutiny, particularly concerning safety assessments for consumer products. Research indicates that this compound does not produce eye irritation under standard testing conditions, making it a safer choice for formulations intended for skin contact .

Comparison with Similar Compounds

Decyl acetate can be compared with other esters such as:

    Octyl acetate (C₁₀H₂₀O₂): Similar fruity odor but with a shorter hydrocarbon chain.

    Hexyl acetate (C₈H₁₆O₂): Also used in the fragrance industry but has a different scent profile.

    Ethyl acetate (C₄H₈O₂): A common solvent with a much shorter chain and different physical properties.

What sets this compound apart is its longer hydrocarbon chain, which gives it unique lipid-like properties and makes it suitable for specific industrial applications .

Biological Activity

Decyl acetate, a carboxylic ester with the chemical formula C12_{12}H24_{24}O2_2, is recognized for its diverse biological activities. This article explores its roles in various biological contexts, including its potential as a pheromone component, effects on human sensory systems, and production methodologies.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H24_{24}O2_2
  • CAS Number : 112-12-9

This compound is commonly found in natural sources such as citrus fruits and certain plants, contributing to their fragrance and flavor profiles .

1. Pheromone Component

This compound has been identified as a component in the sex pheromones of various moth species, particularly the turnip moth (Agrotis segetum). Research indicates that this compound, alongside other acetates, plays a significant role in attracting male moths to females. The blend of this compound with other compounds demonstrated a strong attraction in field tests, suggesting its effectiveness in pheromone communication .

Table 1: Pheromone Components and Their Effects

CompoundRole in Pheromone BlendAttraction Level
This compoundComponentModerate
(Z)-5-decenyl acetateMajor componentHigh
(Z)-7-dodecenyl acetateMinor componentModerate

2. Sensory Irritation Studies

In studies assessing eye irritation potential, this compound exhibited a unique profile. When tested for its ability to cause irritation, it was found that this compound did not produce significant eye irritation under normal conditions. However, when vapor concentrations were increased through heating, some subjects reported detectability, indicating a threshold effect related to concentration and exposure duration .

Table 2: Eye Irritation Thresholds for Various Acetates

CompoundEye Irritation Threshold (Å)Detectability at Elevated Concentration
Nonyl acetate20Yes
This compound18-19Limited
Dothis compound21Yes

3. Enzymatic Production

Research has focused on the enzymatic production of this compound through transesterification reactions using immobilized lipase. This method provides a sustainable alternative to traditional chemical synthesis processes. The kinetics of this reaction have been studied extensively to optimize conditions for maximum yield .

Case Study: Enzymatic Production of this compound

  • Objective : To produce this compound via enzymatic transesterification.
  • Methodology :
    • Enzymes used: Novozym 435 (immobilized lipase).
    • Reaction conditions: Hexane as solvent, temperature at 30°C.
  • Results :
    • Optimal enzyme activity was observed with specific substrate concentrations.
    • Kinetic modeling showed promising results for scaling up production.

Properties

IUPAC Name

decyl acetate
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InChI

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPSHWCALHZGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
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DSSTOX Substance ID

DTXSID8047189
Record name Decyl acetate
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Molecular Weight

200.32 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with a pear, floral, orange-rose odour
Record name Decyl acetate
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Record name Decyl acetate
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Boiling Point

126.00 to 127.00 °C. @ 20.00 mm Hg
Record name Decyl acetate
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Solubility

insoluble in water, 1 ml in 2 ml 80% alcohol (in ethanol)
Record name Decyl acetate
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Density

0.861-0.866
Record name Decyl acetate
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Vapor Pressure

0.00347 [mmHg]
Record name Decyl acetate
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CAS No.

112-17-4
Record name Decyl acetate
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Record name Acetic acid, decyl ester
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Record name Decyl acetate
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Record name Decyl acetate
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Record name Decyl acetate
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Melting Point

-15 °C
Record name Decyl acetate
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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